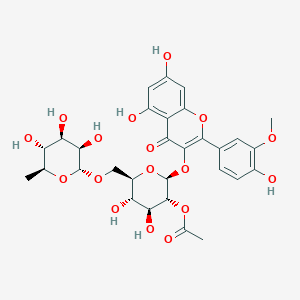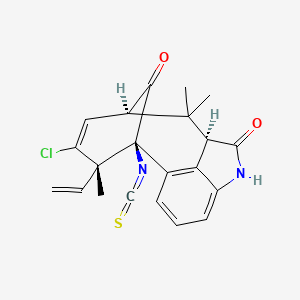
PoPo-3 cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PoPo-3(4+) is the tetracation of PoPo-1 dye. It has a role as a fluorochrome. It is a pyridinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.
Aplicaciones Científicas De Investigación
1. Extraction Agent for Separation of Actinide and Lanthanide Ions
- The ligand POPO has been found to act as an effective liquid-liquid extraction agent for the separation of actinide and lanthanide ions in acidic solutions. When combined with plutonium(IV), it forms coordination complexes, which have been studied for their structural properties (Matonic et al., 2002).
2. Anion Binding to Neutral Lipid Membranes
- Research on the binding of aqueous anions to lipid bilayer membranes composed of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) has been conducted using deuterium NMR spectroscopy. This study highlights the interactions of anions with lipid membranes, providing insights into membrane chemistry and biophysics (Rydall & Macdonald, 1992).
3. Investigation in Membrane Biology
- Studies on cationic proteins like cardiotoxin II (CTX II) and their interaction with mixtures of POPC and POPG (phosphatidylglycerol) have been explored. This research is significant in understanding how certain proteins can alter the macroscopic phase state of lipid bilayers, contributing to the field of membrane biology and pharmacology (Carbone & Macdonald, 1996).
4. Engineering Polarity in Layered Perovskites through Cation Exchange
- Cation-exchange reactions in Ruddlesden-Popper type structures have been used to modify their properties. This research is pivotal in materials science, particularly in developing materials with specific electronic and structural properties (Zhu et al., 2018).
5. Role in Membrane Disruption by Amphiphilic Polymers
- The effects of cationic group structure in amphiphilic polymers on membrane binding and disruption have been studied. This research is crucial for understanding the interaction of these polymers with biomembranes, which has implications in drug delivery and material science (Palermo et al., 2011).
Propiedades
Nombre del producto |
PoPo-3 cation |
|---|---|
Fórmula molecular |
C45H58N6O2+4 |
Peso molecular |
715 g/mol |
Nombre IUPAC |
3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C45H58N6O2/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3/q+4 |
Clave InChI |
SLTZZOSPGYEHBN-UHFFFAOYSA-N |
SMILES isomérico |
CN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C/C=C\5/N(C6=CC=CC=C6O5)C |
SMILES canónico |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6O5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



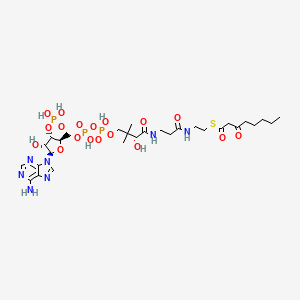
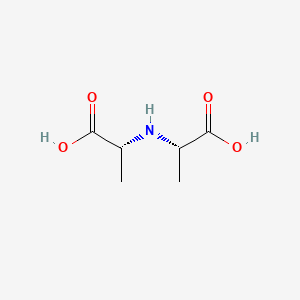
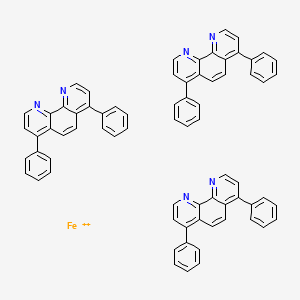
![2-[3-(3-Methoxy-4-Nitrophenyl)-11-Oxo-10,11-Dihydro-5h-Dibenzo[b,E][1,4]diazepin-8-Yl]-N,N-Dimethylacetamide](/img/structure/B1247606.png)

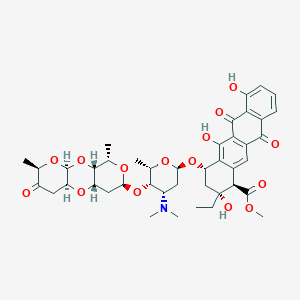
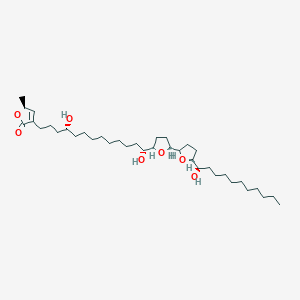
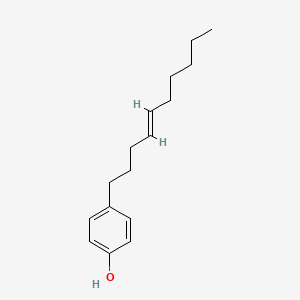
![(3S)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1247616.png)



